N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide is a complex organic compound that features a unique combination of a cyanocyclobutyl group, an imidazo[1,2-a]pyridine moiety, and a benzamide structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the cyanocyclobutyl group and the benzamide moiety. Common synthetic strategies may involve:
Condensation Reactions: Formation of the imidazo[1,2-a]pyridine core through condensation of appropriate precursors.
Substitution Reactions: Introduction of the cyanocyclobutyl group via nucleophilic substitution.
Amidation Reactions: Coupling of the benzamide moiety using standard amidation protocols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyanocyclobutyl group may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to influence key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety are known for their therapeutic potential.
Cyanocyclobutyl Compounds: These compounds feature the cyanocyclobutyl group and are studied for their unique chemical properties.
Uniqueness
N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the cyanocyclobutyl group, in particular, sets it apart from other imidazo[1,2-a]pyridine and benzamide derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-6-7-19-23-17(12-25(19)11-15)13-27-18-5-2-4-16(10-18)20(26)24-21(14-22)8-3-9-21/h2,4-7,10-12H,3,8-9,13H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRUADSALXYVBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)NC4(CCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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